Abyssinol C

Description

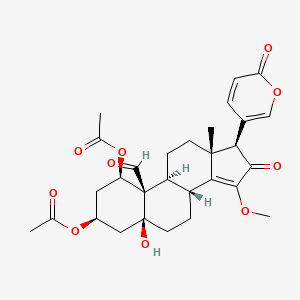

Structure

3D Structure

Properties

CAS No. |

96819-79-3 |

|---|---|

Molecular Formula |

C29H34O10 |

Molecular Weight |

542.6 g/mol |

IUPAC Name |

[(1R,3S,5S,8R,9S,10R,13R,17S)-1-acetyloxy-10-formyl-5-hydroxy-15-methoxy-13-methyl-16-oxo-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C29H34O10/c1-15(31)38-18-11-21(39-16(2)32)29(14-30)20-8-9-27(3)23(17-5-6-22(33)37-13-17)25(34)26(36-4)24(27)19(20)7-10-28(29,35)12-18/h5-6,13-14,18-21,23,35H,7-12H2,1-4H3/t18-,19+,20-,21+,23-,27+,28-,29-/m0/s1 |

InChI Key |

ZHJLYWYOQBYSDP-NMWNSSENSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]([C@@]2([C@H]3CC[C@@]4([C@H](C(=O)C(=C4[C@@H]3CC[C@@]2(C1)O)OC)C5=COC(=O)C=C5)C)C=O)OC(=O)C |

Canonical SMILES |

CC(=O)OC1CC(C2(C3CCC4(C(C(=O)C(=C4C3CCC2(C1)O)OC)C5=COC(=O)C=C5)C)C=O)OC(=O)C |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Abyssinol C

Spectroscopic and Diffraction-Based Structural Assignment of Abyssinol C

The definitive assignment of this compound's structure relies on a combination of powerful analytical methods. These techniques provide detailed information about the molecule's connectivity, molecular weight, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. libretexts.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework. libretexts.orgsigmaaldrich.com

¹H NMR spectra reveal the chemical environment of each proton, including the number of neighboring protons, through chemical shifts (δ) and coupling constants (J). For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton, such as those on the steroidal backbone and the lactone ring.

¹³C NMR spectroscopy complements the proton data by identifying the number of non-equivalent carbon atoms and their hybridization states (sp³, sp², sp). libretexts.org The chemical shifts in the ¹³C NMR spectrum are indicative of the functional groups present. For instance, the carbonyl carbon in the lactone ring of a bufadienolide would appear at a characteristic downfield shift.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in piecing together the molecular puzzle. COSY identifies proton-proton couplings, HSQC correlates protons to the carbons they are directly attached to, and HMBC reveals longer-range correlations between protons and carbons, helping to establish the connectivity across the entire molecule. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Bufadienolides

This table provides illustrative data for typical bufadienolide structures, similar to what would be observed for this compound. Actual chemical shifts for this compound would require specific experimental data.

| Position | δC (ppm) | δH (ppm), multiplicity, J (Hz) |

|---|---|---|

| 1 | 35.2 | 1.55, m |

| 2 | 28.1 | 1.80, m |

| 3 | 72.5 | 4.10, m |

| 5 | 78.9 | - |

| 10 | 38.4 | - |

| 14 | 85.1 | - |

| 18 | 16.2 | 0.75, s |

| 19 | 19.5 | 1.02, s |

| 20 | 122.8 | - |

| 21 | 148.3 | 7.30, d, 2.5 |

| 22 | 145.1 | 7.85, dd, 9.8, 2.5 |

| 23 | 116.4 | 6.25, d, 9.8 |

Data is hypothetical and for illustrative purposes.

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. cuny.edunih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the deduction of the precise molecular formula. cuny.edu This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The ionization technique employed, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), generates charged molecular ions from the sample. nih.gov The mass analyzer, for example, a Time-of-Flight (TOF) or Orbitrap, then separates these ions based on their mass-to-charge ratio (m/z). nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to gain structural insights. verdeanalitica.com.br In these experiments, the molecular ion of this compound is selected and fragmented. The resulting fragmentation pattern provides valuable information about the different structural motifs within the molecule, such as the loss of water or characteristic cleavages of the steroid nucleus and the lactone ring. verdeanalitica.com.br

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. libretexts.orgwikipedia.org This technique can provide the absolute configuration of chiral centers within the this compound molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. nih.govnih.gov In this compound, the α,β-unsaturated δ-lactone ring is a key chromophore that absorbs UV light at a characteristic wavelength. The position and intensity of this absorption band can offer initial evidence for the presence of the bufadienolide skeleton.

Biosynthetic Pathway Research of Abyssinol C

Precursor Incorporation Studies in Bufadienolide Biosynthesis

Understanding the biosynthetic origin of a natural product begins with identifying its fundamental building blocks. For bufadienolides, the class of compounds to which Abyssinol C belongs, precursor incorporation studies have been pivotal. Research on related bufadienolides, particularly those found in animals, has established a general pathway that diverges significantly from that of many other steroids.

Early investigations into the biosynthesis of amphibian bufadienolides, such as marinobufagenin, utilized radiolabeled compounds to trace their incorporation into the final structure. These studies demonstrated that cholesterol is a key precursor. ebm-journal.org In vivo administration of radiolabeled cholesterol and bile acids, like sodium 3β-hydroxy-5β-cholanate, resulted in their incorporation into the bufadienolide skeleton. ahajournals.org Conversely, and of significant note, pregnenolone (B344588)—a common intermediate in the biosynthesis of many other steroid hormones and plant-derived cardenolides—was not incorporated into these amphibian bufadienolides. ebm-journal.orgahajournals.orgahajournals.org This finding indicates that the biosynthetic route to bufadienolides in these organisms does not proceed via the classical steroidogenic pathway involving the cleavage of the cholesterol side chain to form pregnenolone. ahajournals.org

In mammalian systems, studies on adrenocortical cells have also pointed to a pathway independent of pregnenolone formation. ahajournals.org The biosynthesis of mammalian bufadienolides was shown to start from cholesterol, with inhibition of cholesterol synthesis leading to a reduction in bufadienolide production. ahajournals.org

While direct precursor feeding studies for this compound are not extensively documented, the data from related bufadienolides provide a strong predictive framework for its biosynthetic origins.

| Precursor | Incorporation into Bufadienolides (Animal) | Key Finding | Citation |

|---|---|---|---|

| Cholesterol | Yes | Serves as the primary steroidal backbone. | ebm-journal.orgahajournals.org |

| Bile Acids (e.g., 3β-hydroxy-5β-cholanate) | Yes | Implicates the acidic bile acid pathway as an intermediate route. | ahajournals.org |

| Pregnenolone | No | Demonstrates divergence from classical steroidogenesis. | ebm-journal.orgahajournals.orgahajournals.org |

| Progesterone | Yes (into certain bufadienolides) | Suggests multiple branch points in the downstream pathway. | researchgate.net |

Enzymatic Steps and Gene Cluster Identification for this compound Biosynthesis

The conversion of cholesterol into the complex, highly oxygenated structure of this compound requires a series of specific enzymatic transformations. These reactions typically involve hydroxylations, oxidations, and acetylations to install the characteristic functional groups. While the precise enzymatic sequence and the genes encoding these enzymes for this compound have not been fully elucidated, the general principles of steroid biosynthesis suggest the involvement of several key enzyme families.

Cytochrome P450 monooxygenases (CYPs) are critical for the hydroxylation of steroidal scaffolds at various positions. nih.gov The formation of the bufadienolide pyrone ring is a key transformation, believed to be formed from a pregnane (B1235032) derivative. ebm-journal.org Further tailoring steps, such as the introduction of hydroxyl, epoxy, and acetate (B1210297) groups seen in this compound, are likely catalyzed by specific dehydrogenases, epoxidases, and acetyltransferases.

In many microorganisms and some plants, genes for the biosynthesis of a secondary metabolite are organized into a contiguous block on the chromosome, known as a biosynthetic gene cluster (BGC). nih.gov The identification of a BGC is a powerful tool for elucidating a biosynthetic pathway, as it allows for the targeted investigation of the functions of the clustered genes. mpg.de Techniques such as genome mining, random mutagenesis, and co-expression analysis are employed to identify and characterize these clusters. nih.govmpg.de Although the specific BGC for this compound has not yet been reported, its discovery in the producing organism would be a significant step toward understanding the enzymatic logic of its formation. Research into other complex natural products has shown that BGCs often contain not only the core synthases but also the tailoring enzymes and transporters necessary for production and export. nih.govwur.nl

Stereochemical Control Mechanisms in this compound Formation

The biological activity of complex molecules like this compound is intrinsically linked to their three-dimensional structure, or stereochemistry. The biosynthesis of natural products proceeds with remarkable stereochemical precision, where enzymes dictate the specific orientation of atoms at each chiral center. Stereogenic sp3-hybridized carbon centers are fundamental to chiral molecules and are typically fixed, requiring enzymatic reactions to establish their configuration. nih.gov

The formation of this compound involves the creation of multiple stereocenters. The control of this stereochemistry is governed by the specific three-dimensional architecture of the enzyme active sites. These enzymes act as chiral catalysts, orienting the substrate and reagents in a way that favors the formation of one stereoisomer over all others. fiveable.me

Factors influencing this control include:

Enzyme-Substrate Binding: The precise fit of a biosynthetic intermediate within an enzyme's active site positions it for an attack from a specific face.

Steric Hindrance: The steric bulk of substituents on the steroid core can direct incoming reagents to the less hindered face. For example, in the synthesis of related steroidal compounds, the stereochemical outcome of epoxidation reactions was found to be controlled by the steric bulk of substituents at other positions on the steroid ring. rsc.org

Electronic Effects: The electronic properties of the substrate and enzyme can influence the transition state of a reaction, favoring a particular stereochemical outcome. numberanalytics.com

While the specific enzymes and mechanisms responsible for establishing the stereochemistry of this compound remain a subject for future research, studies on the synthesis of other complex steroids have demonstrated that a combination of substrate control and enzyme catalysis is essential for achieving the correct stereochemical configuration. rsc.orgwhiterose.ac.uk

Comparative Biosynthesis with Related Steroidal Natural Products

Placing the biosynthesis of this compound in the context of other steroidal natural products reveals common themes and important divergences. The steroidal scaffold is a common starting point for a vast array of natural products, including steroidal alkaloids, saponins, and cardenolides. researchgate.netnih.gov

A key comparison is with the cardenolides, another class of cardiac-active steroids. The primary distinction lies in the lactone ring attached at the C-17 position: bufadienolides (like this compound) feature a six-membered α-pyrone ring, whereas cardenolides possess a five-membered butenolide ring. This structural difference arises from distinct biosynthetic precursors for the lactone moiety. The α-pyrone ring of plant bufadienolides is formed from the condensation of a pregnane derivative with oxaloacetic acid, while the butenolide ring of cardenolides involves the condensation of acetyl-CoA. ebm-journal.org

Furthermore, a major divergence is seen in the early stages of the pathway between different domains of life.

In Plants: The biosynthesis of both cardenolides and bufadienolides generally proceeds through pregnenolone as a key intermediate. ebm-journal.org

In Animals (Amphibians/Mammals): The biosynthesis of bufadienolides, as discussed previously, bypasses the pregnenolone intermediate, utilizing a pathway more closely related to bile acid synthesis. ahajournals.orgahajournals.org

This comparative analysis highlights how nature utilizes a common steroidal template but employs divergent enzymatic strategies and precursors to generate a wide diversity of bioactive molecules. rsc.org The study of these related pathways provides a valuable roadmap for investigating the still-uncharted steps in the formation of this compound.

Synthetic Chemistry Approaches to Abyssinol C and Its Analogs

Strategic Considerations for Total Synthesis of Complex Bufadienolides

The total synthesis of complex bufadienolides is a significant undertaking that requires careful strategic planning. numberanalytics.comresearchgate.net The core challenges lie in the construction of the steroidal backbone with precise stereocontrol and the installation of the characteristic α-pyrone lactone ring at the C-17 position. numberanalytics.com Furthermore, the introduction of various oxygenation patterns and other functional groups at specific positions on the steroid nucleus adds layers of complexity. nih.gov

A primary consideration is the choice of starting materials. Many synthetic routes commence from readily available steroid precursors, which already possess a significant portion of the required carbon skeleton. numberanalytics.com This approach, while convergent, still requires extensive functional group manipulations. Alternatively, more linear strategies build the steroid core from simpler, non-steroidal starting materials, offering greater flexibility but often at the cost of a longer synthetic sequence.

The sensitivity of the β-17-pyrone ring to a range of reaction conditions, including oxidative, reductive, and basic environments, imposes significant constraints on the synthetic strategy. nih.gov This often dictates that the pyrone ring is introduced late in the synthesis to avoid its degradation during the construction of the steroid core. nih.gov Cross-coupling reactions have emerged as a powerful tool for the attachment of the lactone subunit to the sterically hindered C-17 position of the steroid core. researchgate.net

Another critical aspect is the control of stereochemistry at multiple chiral centers. The specific cis/trans ring fusions of the A, B, C, and D rings are crucial for biological activity and must be established with high fidelity. nih.gov Strategies often employ stereoselective reactions, such as diastereoselective reductions, epoxidations, and cycloadditions, to set the desired stereocenters.

The synthesis of highly oxidized bufadienolides, such as those with hydroxyl or epoxide groups at various positions, presents additional hurdles. nih.gov Protecting group strategies are often essential to mask reactive functional groups while other parts of the molecule are being manipulated. frontiersin.org The development of regioselective and stereoselective oxidation methods is a key area of research to address these challenges.

Key Synthetic Intermediates and Reaction Methodologies

The synthesis of Abyssinol C and its analogs relies on the generation of key synthetic intermediates and the application of specific reaction methodologies. While a complete total synthesis of this compound has not been extensively documented in publicly available literature, the synthesis of related bufadienolides provides insight into the probable intermediates and reactions that would be involved.

One common strategy involves the use of a steroid precursor, such as dehydroepiandrosterone (B1670201) (DHEA), which can be converted into a key intermediate containing the A, B, and C rings of the steroid nucleus. nih.gov From such an intermediate, the focus shifts to the construction of the D-ring and the introduction of the α-pyrone moiety.

A key reaction for the formation of the α-pyrone ring is often a Stille cross-coupling reaction. nih.gov This allows for the efficient connection of a stannylated pyrone precursor to a steroidal triflate or iodide at the C-17 position. For instance, in the synthesis of cinobufagin, a related bufadienolide, a Stille coupling was used to install the C17-pyrone moiety in high yield. nih.gov

The introduction of oxygenation at specific positions is another critical step. For example, the synthesis of bufotalin (B190710) derivatives has involved a β-14-OH-directed epoxidation. nih.gov Photochemical regioselective singlet oxygen [4+2] cycloaddition followed by in situ rearrangement of the resulting endoperoxide has also been employed to create bis-epoxide intermediates, which can then be selectively opened to install desired hydroxyl groups and stereochemistry. nih.gov

Below is a table summarizing key reaction methodologies that are frequently employed in the synthesis of complex bufadienolides:

| Reaction Type | Purpose | Example Reagents/Conditions | Reference |

| Stille Cross-Coupling | Formation of the C-17 α-pyrone ring | Pd(PPh₃)₄, CuI, stannylated pyrone | nih.gov |

| Sharpless Asymmetric Epoxidation | Stereoselective introduction of epoxide | Ti(OiPr)₄, (+)-DET, t-BuOOH | |

| Directed Epoxidation | Introduction of epoxide guided by existing hydroxyl group | m-CPBA | nih.gov |

| Singlet Oxygen Cycloaddition | Formation of endoperoxides for further functionalization | Rose bengal, light, O₂ | nih.gov |

| House-Meinwald Rearrangement | Rearrangement of epoxides to carbonyl compounds | Scandium(III) trifluoromethanesulfonate | nih.gov |

| Protecting Group Manipulations | Masking and unmasking of functional groups | Silyl ethers, acetals, etc. | frontiersin.org |

These methodologies, applied in a carefully orchestrated sequence, allow for the construction of the complex molecular architecture of bufadienolides.

Development of Semisynthetic Routes from Precursors

Given the challenges associated with the total synthesis of complex bufadienolides, semisynthesis from naturally occurring precursors presents a more practical and often more efficient alternative for generating analogs for biological evaluation. researchgate.net This approach leverages the intricate structures already assembled by nature and focuses on chemical modifications to introduce structural diversity.

Common starting materials for semisynthesis include abundant bufadienolides like bufalin (B1668032) and resibufogenin (B1668039), which can be extracted in relatively large quantities from natural sources such as toad venom. sjtu.edu.cn These precursors already contain the core bufadienolide scaffold, including the α-pyrone ring. Chemical modifications can then be targeted at various positions, such as the A-ring, to create novel derivatives. researchgate.net

For example, acetylation or ketalization of the glycone moiety in the A-ring of proscillaridin (B1679727) A has been explored to generate new analogs. researchgate.net Such modifications can significantly impact the compound's physicochemical properties and biological activity.

Another focus of semisynthesis is the modification of the steroid core. This can involve the introduction, removal, or modification of hydroxyl groups, epoxides, or other functional groups. These transformations can provide valuable structure-activity relationship (SAR) data, helping to identify the key structural features responsible for the biological effects of bufadienolides. nih.gov

The development of efficient and selective chemical reactions that can be applied to these complex natural products is crucial for the success of semisynthetic strategies. The inherent reactivity of different functional groups on the bufadienolide scaffold must be carefully considered to achieve the desired transformations without causing unwanted side reactions.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis has emerged as a powerful strategy that combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules like bufadienolides. researchgate.netnih.gov This approach can overcome some of the limitations of purely chemical methods, such as the need for extensive protecting group manipulations and the difficulty in achieving high regio- and stereoselectivity. frontiersin.orgacs.org

A key application of enzymes in bufadienolide synthesis is in the selective hydroxylation of the steroid skeleton. nih.gov Cytochrome P450 (CYP) enzymes, for instance, have been identified and engineered to catalyze the hydroxylation of bufadienolide precursors at specific positions. sjtu.edu.cn This enzymatic C-H activation can provide access to oxidized analogs that are difficult to obtain through traditional chemical means. nih.gov For example, CYP enzymes from toads have been used to hydroxylate bufalin and resibufogenin at various sites, leading to the production of novel bufadienolides. sjtu.edu.cn

Enzymes can also be employed for glycosylation, which is a common modification of natural bufadienolides that can significantly affect their properties. acs.org Glycosyltransferases (GTs) can be used to attach sugar moieties to the bufadienolide core with high regio- and stereoselectivity, avoiding the complexities of chemical glycosylation methods. acs.org

The combination of enzymatic transformations with chemical steps allows for a modular and efficient approach to synthesizing a diverse range of bufadienolide analogs. researchgate.net For instance, an enzymatic hydroxylation could be followed by chemical modifications of the newly introduced hydroxyl group or other parts of the molecule. This integrated approach holds great promise for the future development of novel bufadienolide-based therapeutic agents. nih.gov

Structure Activity Relationship Sar Studies of Abyssinol C and Its Derivatives

The Blueprint for Discovery: Design and Synthesis of Abyssinol C Analogs

A key strategy in this endeavor has been the adoption of a chiral pool approach, which utilizes readily available chiral starting materials to construct the complex core of this compound and its analogs. This methodology is not only efficient but also provides a gateway to deep-seated skeletal modifications, enabling the creation of a diverse library of compounds for biological evaluation. nih.gov The synthesis of these analogs is often a multi-step process, involving sophisticated organic chemistry techniques to achieve the desired molecular architecture.

For instance, in studies related to the structurally similar compound abyssomicin C, researchers have successfully synthesized truncated derivatives to understand the minimal structural requirements for its antibacterial activity. These efforts have highlighted the importance of the bicyclic core of the molecule, demonstrating that significant simplification of the structure can lead to a loss of potency.

A Matter of Arrangement: Positional and Stereochemical Influence on Molecular Interactions

The precise spatial arrangement of atoms and functional groups within a molecule, known as its stereochemistry, can have a profound impact on its biological activity. nih.gov Even subtle changes in the orientation of a single substituent can dramatically alter how a molecule binds to its biological target, akin to a key fitting into a lock.

For complex molecules like this compound, which possess multiple chiral centers, the specific stereoisomer can dictate its pharmacological profile. Research on other chiral natural products has consistently shown that different stereoisomers can exhibit vastly different biological activities, with one enantiomer often being significantly more potent than its mirror image. nih.gov While specific studies detailing the stereochemical influences of a wide range of this compound isomers are still emerging, the principles of stereochemistry strongly suggest that its three-dimensional structure is a critical determinant of its molecular interactions and subsequent biological effects.

The Key Players: Role of Specific Functional Groups in Mediating Research-Observed Effects

The biological activity of this compound is intrinsically linked to the presence and interplay of its various functional groups. reachemchemicals.com These specific arrangements of atoms are the primary sites of interaction with biological macromolecules, and understanding their individual contributions is a key focus of SAR studies.

For example, the presence of prenyl groups in flavonoid compounds, such as Abyssinone I, has been shown to enhance cytotoxic activity against cancer cell lines. nih.govnih.gov This suggests that the lipophilic nature of the prenyl group may facilitate membrane interaction or improve binding to a hydrophobic pocket in a target protein. Similarly, other functional groups within the this compound structure, such as hydroxyl or carbonyl groups, are likely to be critical for its activity, potentially acting as hydrogen bond donors or acceptors in interactions with biological targets.

The modification of these functional groups through chemical synthesis allows researchers to systematically evaluate their importance. Replacing a hydroxyl group with a methoxy (B1213986) group, for instance, can reveal whether hydrogen bonding at that position is essential for activity.

Predicting the Future: Computational Chemistry and Molecular Modeling in SAR Prediction

In recent years, computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery and SAR analysis. nih.govwu.ac.th These in silico methods allow researchers to build three-dimensional models of molecules and their biological targets, providing valuable insights into their interactions at the atomic level.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.net By analyzing a dataset of molecules with known activities, QSAR models can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are correlated with the observed biological effect. These models can then be used to predict the activity of novel, untested compounds, thereby guiding the design of more potent analogs.

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand (such as this compound or its analogs) when bound to a specific receptor or enzyme. wu.ac.thresearchgate.net This technique provides a virtual snapshot of the binding mode, highlighting key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. For this compound, molecular docking studies could help to identify its potential biological targets and elucidate the molecular basis for its observed effects.

Mechanistic Investigations of Abyssinol C Biological Activities in Vitro and in Silico

Cellular and Subcellular Target Identification and Validation

Direct studies identifying the specific cellular and subcellular targets of Abyssinol C are not extensively documented. However, the primary and most well-established target for the broader class of bufadienolides is the Na+,K+-ATPase enzyme. This enzyme, located in the plasma membrane of all animal cells, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. It is highly probable that this compound, like other bufadienolides, targets this essential enzyme. The validation of Na+,K+-ATPase as a target for bufadienolides has been confirmed through numerous biochemical and physiological studies over several decades.

Modulatory Effects on Enzyme Systems (e.g., Na+,K+-ATPase Research)

Molecular Signaling Pathway Perturbations

The disruption of ion homeostasis caused by the inhibition of Na+,K+-ATPase can trigger a cascade of events that perturb various molecular signaling pathways. Bufadienolides have been shown to influence critical pathways involved in cell survival, proliferation, and death. Some of the key signaling cascades modulated by this class of compounds include:

PI3K/Akt Pathway: This pathway is central to cell survival and proliferation. Some bufadienolides have been found to inhibit this pathway, leading to decreased cell viability.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis. Bufadienolides can modulate this pathway, often leading to the activation of stress-related kinases.

NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Inhibition of NF-κB signaling by some bufadienolides can contribute to their anti-inflammatory and pro-apoptotic effects.

While these are established mechanisms for the bufadienolide class, specific studies confirming the perturbation of these pathways by this compound are needed.

Investigations into In Vitro Cellular Responses

Initial research has identified specific in vitro biological activities for this compound. It has been shown to exhibit a strong antifeedant effect against the cotton pest insect Heliothis zea and antibacterial activity against Bacillus subtilis. researchgate.net The antifeedant properties may be linked to the disruption of ion balance in insect gut cells, leading to feeding deterrence. Its antibacterial action could result from the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

While specific cytotoxic data for this compound is not widely published, other bufadienolides isolated from Bersama abyssinica have demonstrated cytotoxic effects against various cancer cell lines. For example, two hellebrigenin (B1673045) derivatives from the plant have shown inhibitory activity against human carcinoma of the nasopharynx in cell cultures. Another study on bufadienolides from the same plant subspecies reported cytotoxic activities on L929 and KB3.1 cell lines. This suggests that this compound may also possess cytotoxic properties.

Table 1: Cytotoxic Activity of a Bufadienolide from Bersama abyssinica

| Compound | Cell Line | IC50 (μM) |

| 1β-acetoxy-3β,5β-dihydroxy-15-methoxy-16,19-dioxobufa-14(15),20,22-trienolide | KB3.1 | 3.9 ± 0.99 |

This table presents data for a related compound from the same plant, as specific data for this compound is not available.

Receptor Binding and Ligand-Target Interaction Studies

The primary receptor for bufadienolides is a specific binding site on the extracellular face of the alpha-subunit of the Na+,K+-ATPase. The binding affinity of different bufadienolides to this receptor can vary depending on their specific chemical structure, which influences their biological potency.

In silico molecular docking studies could provide valuable insights into the interaction of this compound with the Na+,K+-ATPase binding site. Such studies would help to predict the binding energy and identify the key amino acid residues involved in the interaction. However, specific molecular docking or other ligand-target interaction studies for this compound have not been reported in the available literature.

Mechanistic Studies in Model Organism Systems (Excluding Clinical Human Trials)

Mechanistic studies of this compound in model organisms are not well documented. The initial report of its antifeedant activity against the insect Heliothis zea represents a form of in vivo study in a non-human model. researchgate.net This finding suggests that this compound can be absorbed and exert a biological effect in this organism, likely through the mechanisms common to bufadienolides. Further studies in other model organisms, such as zebrafish or rodents, would be necessary to elucidate its systemic effects and further detail its mechanisms of action.

Advanced Analytical Methodologies for Abyssinol C Research

Quantitative Analysis Techniques in Biological Matrices for Research Studies

The accurate quantification of Abyssinol C in complex biological matrices like plasma, urine, and tissue homogenates is paramount for pharmacokinetic and toxicokinetic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for this purpose due to its high sensitivity, selectivity, and speed.

A typical LC-MS/MS method for the quantification of this compound would involve the following steps:

Sample Preparation: To remove interfering substances and concentrate the analyte, a sample preparation step is crucial. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of this compound and the nature of the biological matrix.

Chromatographic Separation: An appropriate HPLC or ultra-high-performance liquid chromatography (UHPLC) column is selected to achieve efficient separation of this compound from endogenous matrix components and potential metabolites. The mobile phase composition, gradient, and flow rate are optimized to ensure a sharp peak shape and a short run time.

Mass Spectrometric Detection: A tandem mass spectrometer, often a triple quadrupole (QqQ) instrument, is used for detection. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard (IS) are monitored.

Method validation is performed according to regulatory guidelines to ensure the reliability of the analytical data. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Interactive Data Table: Hypothetical Validation Parameters for an LC-MS/MS Method for this compound in Rat Plasma

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% | 4.5% - 8.2% |

| Inter-day Precision (%RSD) | ≤ 15% | 6.8% - 11.5% |

| Intra-day Accuracy (%Bias) | ± 15% | -5.2% to 7.8% |

| Inter-day Accuracy (%Bias) | ± 15% | -8.1% to 9.3% |

| Recovery | Consistent and reproducible | 85% - 95% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 7.9% |

| Short-term Stability (24h at RT) | % akeno from nominal concentration ≤ 15% | -6.5% |

| Long-term Stability (30 days at -80°C) | % akeno from nominal concentration ≤ 15% | -9.8% |

| Freeze-Thaw Stability (3 cycles) | % akeno from nominal concentration ≤ 15% | -7.2% |

Metabolomic Profiling of this compound and its Biotransformation Products (In Vitro/In Vivo Research Models)

Understanding the metabolic fate of this compound is crucial for identifying active or potentially toxic metabolites. Metabolomic profiling using high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap-based systems, is a powerful approach for this purpose.

In Vitro Models: The biotransformation of this compound can be initially investigated using in vitro models such as liver microsomes, S9 fractions, or cultured hepatocytes. These systems contain the key drug-metabolizing enzymes.

In Vivo Models: Subsequent in vivo studies in animal models are necessary to understand the complete metabolic profile of this compound in a whole organism.

The analytical workflow for metabolomic profiling typically involves:

Incubation of this compound with the in vitro system or administration to the in vivo model.

Extraction of metabolites from the biological matrix.

Analysis of the extracts using LC-HRMS.

Data processing to identify potential metabolites by comparing the metabolic profiles of treated and control samples. This involves searching for mass shifts corresponding to common biotransformation reactions (e.g., oxidation, glucuronidation, sulfation).

Structural elucidation of the identified metabolites using tandem mass spectrometry (MS/MS) fragmentation data.

Interactive Data Table: Hypothetical Biotransformation Products of this compound

| Putative Metabolite | Biotransformation Reaction | Mass Shift (Da) | Proposed Structure |

| M1 | Hydroxylation | +16 | Hydroxylated this compound |

| M2 | Glucuronidation | +176 | This compound-glucuronide |

| M3 | Sulfation | +80 | This compound-sulfate |

| M4 | N-dealkylation | Variable | Dealkylated this compound |

| M5 | Oxidation | +14 | Oxidized this compound |

Method Development for Impurity Profiling and Stability Assessment in Research Materials

Ensuring the purity and stability of the this compound research material is critical for the reliability and reproducibility of preclinical studies. Analytical methods are developed to identify, quantify, and characterize impurities and degradation products.

Impurity Profiling: Impurities in the this compound drug substance can originate from the synthetic process or degradation. A high-resolution LC-UV-MS method is typically developed to separate and identify these impurities. The method should be capable of detecting impurities at low levels (e.g., <0.1%).

Stability Assessment: Forced degradation studies are conducted to assess the stability of this compound under various stress conditions, such as heat, humidity, light, and acidic, basic, and oxidative environments. These studies help to identify potential degradation products and establish appropriate storage and handling conditions.

The developed analytical method for impurity profiling and stability assessment should be validated for specificity, linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification) for all known impurities and degradation products.

Interactive Data Table: Hypothetical Impurity Profile of an this compound Research Batch

| Impurity | Origin | Retention Time (min) | Limit of Detection (LOD) (%) | Limit of Quantification (LOQ) (%) |

| Impurity A | Starting Material | 5.2 | 0.01 | 0.03 |

| Impurity B | By-product | 8.9 | 0.02 | 0.05 |

| Degradant X | Hydrolysis | 12.4 | 0.01 | 0.04 |

| Degradant Y | Oxidation | 15.1 | 0.03 | 0.08 |

Future Directions and Research Perspectives on Abyssinol C

Exploration of Undiscovered Bioactivity Mechanisms

The known biological activities of extracts from Bersama abyssinica, which contains Abyssinol C, include antimicrobial, antioxidant, and antitumor effects. researchgate.netfrontiersin.org However, the specific molecular mechanisms through which this compound exerts these effects are not well understood. Future research should prioritize the elucidation of its mechanism of action. An early study pointed towards the antifeedant activity of this compound, suggesting an ecological role that could be mechanistically explored for applications in pest control. acs.orgdokumen.pub

Key research questions to be addressed include:

Target Identification: What are the primary cellular targets of this compound? Techniques such as affinity chromatography with immobilized this compound could be employed to isolate and identify binding partners from cell lysates.

Pathway Analysis: Which signaling pathways are modulated by this compound? Transcriptomic and proteomic studies on cells treated with this compound can reveal up- or down-regulated genes and proteins, providing clues about the affected pathways.

Comparative Bioactivity: How does the bioactivity of this compound compare to other known bufadienolides? Comparative studies could reveal unique activities or a more favorable therapeutic index for this compound.

Development of Novel Synthetic Methodologies

The reliance on isolation from natural sources limits the supply of this compound for extensive research and potential development. While the synthesis of related flavonoids like Abyssinone I has been achieved, the development of a total synthesis for the steroidal structure of this compound presents a significant challenge and a crucial future direction. nih.gov

Future synthetic research should focus on:

Total Synthesis: Developing a stereoselective and efficient total synthesis of this compound. This would not only provide a reliable source of the compound but also open avenues for the synthesis of novel analogs. ucc.ie

Semi-synthesis: Utilizing more abundant natural products as starting materials for a more concise semi-synthetic route to this compound.

Green Chemistry Approaches: Incorporating principles of green chemistry to develop sustainable and environmentally friendly synthetic methods.

Rational Design of Optimized this compound Analogs for Research Tools

With a deeper understanding of its structure-activity relationships (SAR), the rational design of this compound analogs can lead to the development of potent and selective research tools. The synthesis of various derivatives of related cycloartane-type triterpenes has demonstrated the feasibility of creating a library of molecules with diverse biological activities. tandfonline.com

Priorities for the rational design of this compound analogs include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the functional groups of this compound to identify the key pharmacophores responsible for its bioactivity.

Improving Pharmacokinetic Properties: Designing analogs with enhanced solubility, stability, and bioavailability to improve their utility in biological systems.

Enhancing Selectivity: Modifying the structure to increase selectivity towards a specific biological target, thereby reducing off-target effects.

Applications in Chemical Biology Probe Development

Chemical probes are essential tools for studying protein function and validating drug targets. ox.ac.uk Natural products, with their inherent biological activity, serve as excellent scaffolds for the development of such probes. nih.govacs.org this compound could be derivatized to create a range of chemical probes for various applications.

Future directions in this area include:

Affinity-based Probes: Synthesizing this compound analogs with tags (e.g., biotin, fluorescent dyes) to facilitate the identification and visualization of its cellular targets.

Photoaffinity Probes: Incorporating photo-reactive groups into the structure of this compound to allow for covalent cross-linking to its target proteins upon photo-irradiation, enabling more robust target identification.

Activity-based Probes: Designing probes that specifically label active enzymes or proteins that interact with this compound, providing insights into its functional interactions within the cell.

Integration with Systems Biology Approaches for Comprehensive Understanding

Systems biology offers a holistic approach to understanding the complex interactions of a compound within a biological system. wikipedia.org By integrating data from genomics, proteomics, and metabolomics, a comprehensive picture of the cellular response to this compound can be generated.

The application of systems biology to this compound research could involve:

Multi-Omics Analysis: Performing transcriptomics, proteomics, and metabolomics on cells or organisms treated with this compound to create a comprehensive dataset of its biological effects.

Network Pharmacology: Using computational tools to construct interaction networks between this compound, its targets, and associated disease pathways, which can help in predicting its therapeutic potential and identifying new applications. lidsen.com

Predictive Modeling: Developing mathematical models to simulate the effects of this compound on cellular processes, which can guide the design of new experiments and the development of optimized analogs.

Q & A

Basic: How can researchers formulate a focused research question on Abyssinol C’s mechanism of action?

Methodological Answer:

Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to structure the question. For example:

- Population : Specific cell lines or model organisms (e.g., Arabidopsis thaliana for plant-based studies).

- Intervention : this compound administration (dose range, delivery method).

- Comparison : Control groups (e.g., untreated or vehicle-only samples).

- Outcome : Measurable endpoints (e.g., gene expression changes, metabolic inhibition).

Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability. Document variables in a table:

| Variable Type | Example for this compound Study |

|---|---|

| Independent | Dosage (0.1–10 μM) |

| Dependent | Apoptosis rate (%) |

| Controlled | Temperature, pH, cell density |

Reference frameworks like these ensures alignment with rigorous hypothesis-driven research .

Basic: What are best practices for conducting a literature review to identify gaps in this compound research?

Methodological Answer:

- Primary vs. Secondary Sources : Prioritize peer-reviewed journals over reviews or handbooks. Use databases like PubMed, SciFinder, or ACS Publications, avoiding unreliable platforms (e.g., Wikipedia) .

- Gap Analysis : Tabulate existing findings to highlight contradictions or unexplored areas. Example:

| Study | Model System | This compound Effect | Limitations |

|---|---|---|---|

| Smith et al. (2022) | HeLa cells | 50% growth inhibition | No in vivo validation |

| Doe et al. (2023) | Mouse model | No significant effect | Low sample size |

Basic: How should a hypothesis on this compound’s bioactivity be logically developed?

Methodological Answer:

- Background Rationale : Link prior findings (e.g., structural similarity to known flavonoids) to predicted outcomes. Avoid stating “the hypothesis is…” explicitly; instead, frame it as: “Because this compound shares a reactive keto group with apoptosis-inducing compounds, we expect it to reduce viability in X cancer cells” .

- Experimental Link : Ensure the hypothesis directly informs experimental design (e.g., selecting apoptosis markers like caspase-3 activation).

Advanced: What experimental design considerations are critical for dose-response studies of this compound?

Methodological Answer:

- Dose Range : Use logarithmic scaling (e.g., 0.1, 1, 10 μM) to capture threshold effects. Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (e.g., DMSO solubility checks) .

- Replication : Minimum triplicate runs per dose, with statistical power analysis to determine sample size.

- Data Validation : Include intra- and inter-assay variability metrics. For example:

| Dose (μM) | Mean Viability (%) | SD | Intra-Assay CV (%) |

|---|---|---|---|

| 1 | 75.2 | 4.1 | 5.4 |

| 10 | 32.8 | 3.7 | 11.2 |

Reference reproducibility guidelines from ACS or IB criteria .

Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Root-Cause Analysis : Compare variables across studies:

- Bioavailability : Check solubility, metabolism (e.g., liver microsome assays).

- Model Relevance : Assess whether in vitro models (e.g., 2D vs. 3D cell cultures) mimic in vivo conditions.

- Replication Studies : Repeat key experiments under standardized conditions .

- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends (e.g., using Cohen’s d for effect size) .

Advanced: Which statistical methods are appropriate for analyzing synergistic effects of this compound with other compounds?

Methodological Answer:

- Synergy Calculation : Use the Chou-Talalay method (Combination Index) to quantify interactions .

- Error Propagation : Include 95% confidence intervals for dose-response curves.

- Multivariate Analysis : Apply ANOVA or linear regression to isolate confounding variables (e.g., pH effects on compound stability) .

Advanced: What protocols ensure reproducibility in this compound studies?

Methodological Answer:

- Detailed Metadata : Document batch numbers, storage conditions, and instrument calibration logs.

- Data Sharing : Deposit raw data in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Replication Checklists : Use templates from ACS guidelines, specifying steps like solvent purity verification and negative control inclusion .

Advanced: How should researchers address peer-review critiques about contradictory this compound data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.